methyl 4-[6,7-dimethyl-3,9-dioxo-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-(6,7-dimethyl-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound with a unique structure that combines elements of pyridine, chromene, and pyrrole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of methyl 4-[6,7-dimethyl-3,9-dioxo-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 4-(6,7-dimethyl-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 4-(6,7-dimethyl-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of methyl 4-[6,7-dimethyl-3,9-dioxo-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 4-(6,7-dimethyl-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Coumarin derivatives: Known for their anticoagulant properties, these compounds share some structural similarities with the chromene moiety.
Pyridine derivatives: Widely used in pharmaceuticals, these compounds have diverse biological activities.
This compound’s unique combination of structural elements makes it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
methyl 4-(6,7-dimethyl-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c1-14-12-18-19(13-15(14)2)33-24-21(23(18)29)22(16-7-9-17(10-8-16)26(31)32-3)28(25(24)30)20-6-4-5-11-27-20/h4-13,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZDKTGSWKIIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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